molecular formula C12H7ClO3S B6399333 4-Chloro-2-(5-formylthiophen-3-yl)benzoic acid CAS No. 1261928-20-4

4-Chloro-2-(5-formylthiophen-3-yl)benzoic acid

Cat. No.: B6399333
CAS No.: 1261928-20-4
M. Wt: 266.70 g/mol
InChI Key: GRZXBOQHJKHUHT-UHFFFAOYSA-N
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Description

4-Chloro-2-(5-formylthiophen-3-yl)benzoic acid is an organic compound with the molecular formula C12H7ClO3S. It is a derivative of benzoic acid, featuring a chloro group and a formyl-substituted thiophene ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(5-formylthiophen-3-yl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(5-formylthiophen-3-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: 4-Chloro-2-(5-carboxythiophen-3-yl)benzoic acid.

    Reduction: 4-Chloro-2-(5-hydroxymethylthiophen-3-yl)benzoic acid.

    Substitution: 4-Amino-2-(5-formylthiophen-3-yl)benzoic acid.

Scientific Research Applications

4-Chloro-2-(5-formylthiophen-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5-formylthiophen-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(5-formylthiophen-3-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of both a chloro and a formyl group provides versatile functionalization opportunities, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

4-chloro-2-(5-formylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO3S/c13-8-1-2-10(12(15)16)11(4-8)7-3-9(5-14)17-6-7/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZXBOQHJKHUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC(=C2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689486
Record name 4-Chloro-2-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-20-4
Record name 4-Chloro-2-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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